3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride
CAS No.: 138910-39-1
Cat. No.: VC6987491
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138910-39-1 |
|---|---|
| Molecular Formula | C10H13ClN2O3 |
| Molecular Weight | 244.68 |
| IUPAC Name | 3-[(4-aminobenzoyl)amino]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H |
| Standard InChI Key | NPAWBSVVLUEDHW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, also designated as N-(4-Aminobenzoyl)-β-alanine hydrochloride, consists of a 4-aminophenyl group linked via a formamido bridge to β-alanine, with a hydrochloride counterion. Key molecular descriptors include:
| Property | Value |
|---|---|
| CAS Registry Number | 138910-39-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O₃ |
| Molecular Weight | 244.68 g/mol |
| IUPAC Name | 3-[(4-Aminobenzoyl)amino]propanoic acid; hydrochloride |
| SMILES Notation | C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl |
| InChI Key | NPAWBSVVLUEDHW-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified in available literature.
Structural Analysis
The compound’s planar aromatic ring facilitates π-π stacking interactions, while the amide and carboxylic acid groups enable hydrogen bonding. X-ray crystallography of analogous structures, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, reveals that protonated amines often engage in electrostatic interactions with enzyme active sites . Such features may underpin its utility in designing enzyme inhibitors or receptor ligands.
Synthesis and Manufacturing
Conventional Synthesis Route
The primary synthesis pathway involves a two-step process:
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Coupling Reaction: 4-Aminobenzoic acid reacts with β-alanine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at ambient temperature. DCC activates the carboxyl group of 4-aminobenzoic acid, facilitating amide bond formation with β-alanine’s amine group.
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Salt Formation: The resultant free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization from ethanol or aqueous ethanol mixtures.
Reaction Scheme:
Physicochemical Properties and Reactivity
Stability and Degradation
The compound’s stability is influenced by its hydrochloride salt form, which mitigates hygroscopicity. Thermal decomposition studies of similar aryl amides suggest susceptibility to oxidative degradation at elevated temperatures (>200°C), producing CO₂ and chlorinated byproducts.
Chemical Reactivity
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Oxidation: The primary amine group may undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H⁺).
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Reduction: Catalytic hydrogenation (H₂/Pd) could reduce the amide to a secondary amine, though this is speculative without direct evidence.
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Substitution: Electrophilic aromatic substitution at the para position of the aminophenyl group is plausible, given the amine’s activating effects.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing bioactive molecules. For instance, structurally analogous 4-aminopiperidine derivatives exhibit potent inhibition of protein kinase B (PKB/Akt), a target in oncology . While direct evidence of this compound’s bioactivity is lacking, its amide and aromatic functionalities align with pharmacophores common in kinase inhibitors.
Material Science
Its rigid aromatic core and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies or polymer composites. Research into similar compounds demonstrates utility in creating thermally stable resins.
Comparative Analysis with Related Compounds
Balsalazide Disodium
Balsalazide, an anti-inflammatory prodrug, shares structural motifs with 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, notably the 4-aminobenzoyl-β-alanine backbone . Key distinctions include:
| Feature | 3-[(4-Aminophenyl)formamido]propanoic Acid HCl | Balsalazide Disodium |
|---|---|---|
| Functional Groups | Hydrochloride salt, free carboxylic acid | Disodium salt, azo linkage |
| Therapeutic Use | Research chemical | Ulcerative colitis treatment |
| Synthesis Complexity | Moderate (two-step coupling) | High (diazotization, coupling) |
Enzyme Inhibitors
The 4-aminopiperidine scaffold in PKB inhibitors (e.g., compound 21 ) shares conformational similarities with this compound’s aminophenyl group. Both structures leverage amine-mediated interactions with enzyme active sites, suggesting unexplored potential in kinase inhibition assays.
Research Gaps and Future Directions
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Solubility Profiling: Empirical determination of solubility in common solvents (e.g., DMSO, water) is critical for pharmacological studies.
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Biological Screening: Testing against kinase panels or bacterial targets could reveal therapeutic potential.
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Process Optimization: Adopting microwave-assisted synthesis (as in Balsalazide production ) may enhance reaction efficiency.
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